Methyl 4-aminocyclohexanecarboxylate
Description
Significance of Cyclohexane (B81311) Scaffolds in Organic and Medicinal Chemistry
The cyclohexane ring, with its characteristic chair and boat conformations, provides a non-planar, rigid, and three-dimensional framework that is highly desirable in the design of new molecules. This contrasts with flat, aromatic systems, offering a greater diversity of spatial arrangements for functional groups. In medicinal chemistry, the incorporation of a cyclohexane scaffold can significantly influence a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The conformational rigidity of the cyclohexane ring can help to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.
Overview of Methyl 4-aminocyclohexanecarboxylate as a Research Target
This compound is a bifunctional organic molecule that incorporates both an amine and a methyl ester group on a cyclohexane ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. It is frequently employed in pharmaceutical and chemical research as a building block for the creation of a wide array of compounds, from active pharmaceutical ingredients to specialized polymers. The presence of both a nucleophilic amine and an electrophilic ester allows for a diverse range of chemical transformations.
Isomeric Considerations in this compound Research
A key aspect of the chemistry of this compound is the existence of cis and trans isomers. These geometric isomers arise from the relative orientation of the amino and methyl carboxylate groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in stereochemistry has profound implications for the molecule's physical properties, reactivity, and biological activity.
The cis isomer of this compound, often handled as its hydrochloride salt for improved stability and solubility, is a versatile intermediate in its own right. Research involving this isomer often focuses on its use as a starting material in the synthesis of conformationally constrained molecules. Its specific geometry can be exploited to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.
The trans isomer, also commonly used as its hydrochloride salt, is a widely utilized intermediate in pharmaceutical and chemical research. fishersci.cachemicalbook.comchemdad.com Its thermodynamically more stable diequatorial conformation is often preferred in synthetic pathways. Studies have shown its utility as a precursor in the development of various bioactive compounds. For instance, derivatives of the trans isomer have been investigated for their potential to modulate neurotransmitter release and inhibit enzymes involved in glucose metabolism.
Below is a data table summarizing key information for the cis and trans isomers of this compound Hydrochloride.
| Property | Methyl cis-4-aminocyclohexanecarboxylate Hydrochloride | Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride |
| CAS Number | 61367-16-6 | 61367-07-5 |
| Molecular Formula | C₈H₁₆ClNO₂ cymitquimica.com | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol cymitquimica.com | 193.67 g/mol |
| Appearance | White to Almost white powder to crystal cymitquimica.com | White crystalline powder chemicalbook.com |
| Solubility | Data not widely available | Soluble in water fishersci.ca |
The ability to selectively synthesize either the cis or trans isomer is of paramount importance. Stereochemical control in the synthesis of this compound derivatives is often achieved through various synthetic strategies. One common approach involves the catalytic hydrogenation of a substituted aniline (B41778) precursor, where the choice of catalyst and reaction conditions can influence the cis/trans ratio of the product.
Furthermore, a technique known as base-mediated epimerization can be employed to convert the less stable cis isomer into the more stable trans isomer. This process typically involves treating a mixture of isomers with a strong base, which facilitates the equilibration to the thermodynamically favored trans configuration.
The implications of this stereochemical control are significant. In biological systems, the three-dimensional shape of a molecule is critical for its interaction with enzymes and receptors. Therefore, the biological activity of a compound can be highly dependent on its stereochemistry. While specific comparative biological studies on the cis and trans isomers of this compound are not extensively reported in the public domain, it is a well-established principle in medicinal chemistry that different stereoisomers can exhibit vastly different pharmacological effects. One isomer may be therapeutically active, while the other may be inactive or even produce undesirable side effects. Thus, the ability to synthesize stereochemically pure compounds is a cornerstone of modern drug discovery and development.
The following table outlines a synthetic method for achieving a high trans-isomer content.
| Method | Description | Key Considerations |
| Base-Mediated Epimerization | A mixture of cis and trans isomers is dissolved in an alcohol solvent with a base such as potassium tert-butoxide and heated. This drives the equilibrium towards the more thermodynamically stable trans isomer. | - Base Selection: Tertiary amines are often preferred to minimize ester hydrolysis. - Solvent Effects: Branched alcohols can enhance the selectivity for the trans isomer. - Temperature Control: Maintaining an optimal temperature is crucial to prevent retro-epimerization or decomposition. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 4 Aminocyclohexanecarboxylate
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a cornerstone process for the synthesis of methyl 4-aminocyclohexanecarboxylate, offering high efficiency and yield. This method involves the reduction of the aromatic ring of a suitable precursor molecule using hydrogen gas in the presence of a heterogeneous catalyst. The process is widely adopted in industrial settings due to its favorable economics and the high purity of the resulting product.
The most common and direct route involves the hydrogenation of the benzene (B151609) ring of methyl 4-aminobenzoate (B8803810) or its derivatives. google.comgoogle.com This single-step transformation converts the planar aromatic ring into a saturated cyclohexane (B81311) ring, yielding the desired product. The efficiency and stereochemical outcome of this reaction are highly dependent on the choice of catalyst and the specific reaction conditions employed. google.comgoogle.com
The choice of catalyst is a critical factor that influences both the rate of reaction and the stereoselectivity of the hydrogenation process. researchgate.netcore.ac.uk A variety of noble and non-noble metal catalysts are utilized for the hydrogenation of aromatic rings. Supported palladium (Pd/C) and platinum (Pt/C) are common choices for various hydrogenation reactions. researchgate.netcore.ac.uknih.gov Other metals such as Ruthenium (Ru), Rhodium (Rh), and Nickel (Ni) also demonstrate significant catalytic activity. google.comgoogle.comresearchgate.netcore.ac.uk
For the specific conversion of 4-aminobenzoic acid derivatives to their cyclohexyl counterparts, Ruthenium-on-carbon (Ru/C) has been shown to be particularly effective, especially when control over the isomer ratio is desired. google.comgoogle.com Other catalysts reported for the hydrogenation of similar substituted aromatics include Palladium-on-carbon (Pd/C), Platinum-on-carbon (Pt/C), and Raney Nickel. google.comgoogle.com
| Catalyst | Typical Substrate / Application | Key Characteristics | Reference |
|---|---|---|---|
| 5% Ru/C | p-Aminobenzoic acid | Effective for producing high trans-isomer ratio under basic conditions. | google.comgoogle.com |
| 5% Pd/C | 4-Nitrobenzoic acid | Commonly used for hydrogenation of nitro groups and aromatic rings. | google.com |
| Raney-Ni | Aminobenzoic acid | A cost-effective catalyst, though its use can present challenges. | google.com |
| Pt/C | General aromatic hydrogenation | Active catalyst for ring saturation. | researchgate.netcore.ac.uk |
| Rh/C | Aminobenzoic acid | Used for arene hydrogenation under mild conditions. | google.com |
The outcome of the catalytic hydrogenation is profoundly influenced by the reaction parameters, including temperature, hydrogen pressure, and the solvent system. These conditions are optimized to maximize yield, minimize reaction time, and control the stereochemical outcome.
For the hydrogenation of p-aminobenzoic acid using a 5% Ru/C catalyst, reactions are typically conducted at elevated temperatures, such as 100°C, under a hydrogen pressure of 15 bar. google.comgoogle.com The reaction is often carried out in a basic aqueous solvent, for example, a 10% sodium hydroxide (B78521) (NaOH) solution. google.comgoogle.com Other studies on related aromatic amines have employed temperatures ranging from 100°C to 140°C and hydrogen pressures from 2 to 8 MPa (approximately 20 to 80 bar). google.com Solvents can range from aqueous solutions to alcohols like isopropanol. google.com
| Parameter | Typical Range / Value | Context / Substrate | Reference |
|---|---|---|---|
| Temperature | 100°C | Hydrogenation of p-aminobenzoic acid with Ru/C | google.comgoogle.com |
| Temperature | 60-70°C | Hydrogenation of 4-nitrobenzoic acid with Pd/C | google.com |
| Temperature | 100-140°C | Hydrogenation of p-toluidine | google.com |
| H₂ Pressure | 15 bar | Hydrogenation of p-aminobenzoic acid with Ru/C | google.comgoogle.com |
| H₂ Pressure | 1-2 MPa (10-20 bar) | Hydrogenation of 4-nitrobenzoic acid with Pd/C | google.com |
| H₂ Pressure | 2-8 MPa (20-80 bar) | Hydrogenation of p-toluidine | google.com |
| Solvent System | 10% NaOH (aqueous) | Hydrogenation of p-aminobenzoic acid with Ru/C | google.comgoogle.com |
| Solvent System | Water | Hydrogenation of 4-nitrobenzoic acid with Pd/C | google.com |
The hydrogenation of the planar methyl 4-aminobenzoate molecule results in the formation of a cyclohexane ring, which can exist as two different geometric isomers: cis and trans. The relative orientation of the amino and carboxylate groups determines the isomer. Controlling the ratio of these isomers is a significant challenge in the synthesis, with the trans-isomer often being the desired product for subsequent applications. google.com
Research has shown that conducting the hydrogenation of 4-aminobenzoic acid derivatives under basic conditions can favor the formation of the thermodynamically more stable trans-isomer. google.comgoogle.com The use of a Ruthenium-on-carbon (Ru/C) catalyst in a sodium hydroxide solution at 100°C and 15 bar of hydrogen pressure has been reported to yield a product with a trans ratio of more than 75%. google.comgoogle.com This stereochemical control is crucial for the utility of the final product.
Following the completion of the hydrogenation reaction, the product, this compound, must be isolated from the reaction mixture. This workup procedure primarily involves the separation of the solid catalyst from the liquid phase and subsequent purification of the product. nih.govyoutube.com
The heterogeneous catalysts used in hydrogenation are solid particles suspended in the reaction mixture. A critical step in the workup is the complete removal of this catalyst to prevent contamination of the final product. google.com Filtration is the standard method for this separation. nih.govyoutube.com
Given the pyrophoric nature of many hydrogenation catalysts, especially when exposed to air, this filtration must be performed with care. youtube.com A common laboratory technique involves suction filtration through a Büchner funnel containing a filter aid like Arbocel or Celite (often referred to as a Hyflo bed). youtube.com To prevent ignition, especially with highly reactive catalysts like Palladium-on-carbon in methanol (B129727), the filtration is often performed under an inert atmosphere, such as a nitrogen blanket. youtube.com For industrial-scale operations and for specific catalysts like Raney nickel, specialized filtration systems, such as those using hollow tubular filter media, may be employed to ensure efficient and safe removal and allow for catalyst recovery and reuse. google.comgopani.com These systems can be backwashed to clear the filter medium, allowing for numerous cycles. google.com
Post-Hydrogenation Processing and Isolation Techniques
Solvent Stripping
Following the completion of synthesis or purification steps such as extraction, solvent stripping is a crucial procedure for the removal of volatile solvents from the product. This technique is typically performed after processes like solvent-based extraction to isolate the crude product before further purification. The primary goal is to concentrate the desired compound, in this case, this compound, by eliminating the solvent used in the preceding step. This is often achieved through distillation or evaporation, frequently under reduced pressure (vacuum), which lowers the boiling point of the solvent and allows for its efficient removal at a lower temperature, thus minimizing potential thermal degradation of the product.
Product Isolation and Purification (e.g., Chloroform (B151607) extraction, recrystallization)
The isolation and purification of this compound are critical for removing impurities, unreacted starting materials, and byproducts.
Chloroform Extraction: Liquid-liquid extraction is a common method for initial product isolation. Chloroform can be used as an extractant to separate methyl carbamate (B1207046) derivatives from reaction mixtures. researchgate.net In this process, the crude reaction mixture is dissolved in an appropriate solvent system, and chloroform is used to selectively extract the desired ester, leaving impurities behind in the aqueous or original solvent layer.
Recrystallization: Recrystallization is a powerful technique for purifying the isolated crude product to achieve high purity. The choice of solvent is critical for effective purification. For this compound derivatives, several solvent systems have been identified as effective:
Ethanol (B145695)/water mixtures: Using a 3:1 (v/v) mixture of ethanol and water can yield needle-like crystals with a purity exceeding 99.5%.
Toluene (B28343): The addition of toluene as an anti-solvent can produce spherical aggregates that are well-suited for filtration.
Chloroform: In some cases, crystallization from chloroform has been shown to significantly improve optical purity. researchgate.net
The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. Controlling the cooling rate, for instance, cooling from 50°C to -10°C over several hours, can maximize the uniformity of crystal size.
Esterification Methods for this compound
The primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.
Esterification of 4-aminocyclohexanecarboxylic acid
The Fischer-Speier esterification is a widely used, acid-catalyzed method for converting carboxylic acids into esters. cerritos.edumasterorganicchemistry.com This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com To favor the formation of the ester product, a large excess of the alcohol is often used as the solvent, which shifts the equilibrium forward according to Le Châtelier's Principle. cerritos.edumasterorganicchemistry.com
The esterification of 4-aminocyclohexanecarboxylic acid is effectively carried out under acidic conditions. A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves as a catalyst. chemguide.co.uklibretexts.org The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol (e.g., ethanol or methanol). libretexts.org The reaction can also be facilitated by generating HCl in-situ through the reaction of acetyl chloride or thionyl chloride (SOCl₂) with the alcohol. cerritos.educommonorganicchemistry.com
The efficiency of the esterification is dependent on several key parameters, including temperature, reaction duration, and the specific reagents used. The reaction is typically conducted at elevated temperatures to increase the reaction rate. One reported method involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol with concentrated HCl at 60°C overnight, which resulted in a high yield.
| Precursor | Alcohol | Catalyst | Temperature | Time | Yield | Reference |
| trans-4-aminocyclohexanecarboxylic acid hydrochloride | Ethanol | Conc. HCl | 60°C (Reflux) | Overnight | 98% |
Isomerization and Epimerization Strategies
For many applications, the trans-isomer of this compound is the desired product due to its specific stereochemistry. quickcompany.in However, many synthetic routes produce a mixture of cis and trans isomers. google.com Therefore, isomerization (or epimerization) strategies are employed to convert the undesired cis-isomer into the thermodynamically more stable trans-isomer.
This conversion is typically achieved through a base-mediated process. quickcompany.in A mixture of cis and trans isomers is treated with a base in a suitable solvent, which facilitates the epimerization at the carbon atom bearing the carboxylate group, leading to an equilibrium mixture enriched in the trans form. quickcompany.in The selection of the base and solvent is crucial to minimize side reactions, such as ester hydrolysis. Tertiary amines or alkali metal alkoxides are often preferred. google.com Branched alcohols, like isopropyl alcohol, have been shown to enhance the selectivity for the trans isomer compared to linear alcohols.
| Base | Solvent | Temperature | Time | Outcome | Reference |
| Potassium tert-butoxide | Isopropyl Alcohol | 60-65°C | 2-3 hours | Drives equilibrium to the favored trans configuration. | |
| Sodium Methoxide | Non-polar aprotic solvent | Not Specified | Not Specified | Requires N-protection; achieves 85-97% trans isomer. | quickcompany.in |
| Sodium Hydroxide | Water/Alcohol | 100-115°C | Not Specified | Effective for isomerizing the parent carboxylic acid before esterification. | google.comgoogle.com |
Following epimerization, careful acidification of the reaction mixture can lead to the precipitation of the desired trans-isomer with very high purity.
Base-Mediated Epimerization of cis Isomers to trans
The conversion of the thermodynamically less stable cis isomer to the more stable trans isomer is a key strategy in maximizing the yield of the desired product. This process, known as epimerization, is typically achieved under basic conditions where a proton alpha to the ester group is abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face, but under thermodynamic control, the bulkier substituents will preferentially occupy equatorial positions, favoring the formation of the trans isomer.
The choice of base is crucial for efficient epimerization while minimizing side reactions such as hydrolysis of the ester. Strong, non-nucleophilic bases are generally preferred.
Potassium tert-butoxide (KOtBu) is a strong base that has been effectively used to promote the epimerization of isatins to α-keto esters through C(O)-N bond cleavage, demonstrating its utility in facilitating challenging transformations. researchgate.netthieme-connect.de Its bulky nature minimizes nucleophilic attack on the ester carbonyl. In the context of aminocyclohexanecarboxylate derivatives, it can effectively deprotonate the α-carbon to initiate the isomerization process.
Tertiary amines , such as triethylamine (B128534) (Et₃N), offer a milder alternative. They are often sufficient to effect epimerization, particularly when the acidity of the α-proton is increased by activating groups. Their use can be advantageous in minimizing ester hydrolysis compared to stronger inorganic bases.
| Base | Type | Key Characteristics |
| Potassium tert-butoxide | Strong, bulky alkoxide | High reactivity, minimizes nucleophilic side reactions. |
| Tertiary amines (e.g., Triethylamine) | Mild organic base | Reduces risk of ester hydrolysis, suitable for sensitive substrates. |
The solvent plays a significant role in the stereochemical outcome of the epimerization reaction. The polarity and coordinating ability of the solvent can influence the stability of the transition state and the position of the equilibrium. longdom.orgresearchgate.netsemanticscholar.org
Research has shown that branched alcohols, such as isopropyl alcohol and tert-butyl alcohol, can enhance the selectivity for the trans isomer compared to linear alcohols like methanol and ethanol. This is attributed to the steric bulk of the branched alcohols, which can influence the solvation of the intermediate enolate and favor the approach of the proton from the less hindered face, leading to the thermodynamically more stable trans product. The choice of solvent can significantly impact reaction rates and selectivity by altering the tautomeric distribution of the substrate. rsc.org
Temperature is a critical parameter in controlling the epimerization process. Higher temperatures generally accelerate the rate of reaction, allowing equilibrium to be reached more quickly. nih.gov However, excessively high temperatures can lead to undesirable side reactions, such as decomposition or the formation of byproducts. The optimal temperature range for epimerization must be carefully determined to maximize the yield of the trans isomer while minimizing degradation. For many base-mediated epimerizations of cyclohexanecarboxylate (B1212342) derivatives, temperatures in the range of 60-100°C are often employed.
The presence of a protecting group on the amino functionality is often essential for successful epimerization. wiley.com These groups prevent the amine from interfering with the base-mediated reaction and can also influence the stereochemical outcome.
Common N-protecting groups used in this context include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions.
Benzyloxycarbonyl (Cbz): Another common protecting group that is stable to a wide range of conditions and can be removed by catalytic hydrogenation.
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile, which would make it unsuitable for base-mediated epimerization, but it is a common protecting group in peptide synthesis. mdpi.com
The steric bulk of the N-protecting group can influence the conformational equilibrium of the cyclohexane ring, further favoring the formation of the trans isomer where both bulky substituents can occupy equatorial positions. For instance, the conversion of cis-4-amino-l-cyclohexanecarboxylic acid derivatives to the trans isomer often involves the use of bulky substituents at the amine. google.com
Isomer Separation Techniques (e.g., Fractional Recrystallization, Selective Esterification)
Following synthesis, which often results in a mixture of cis and trans isomers, effective separation techniques are required to isolate the desired trans product.
Fractional Recrystallization: This technique exploits the differences in solubility between the cis and trans isomers in a particular solvent. The trans isomer, often being more symmetrical and having a more stable crystal lattice, is typically less soluble than the cis isomer. By carefully selecting the solvent and controlling the temperature, the trans isomer can be selectively crystallized from the solution, leaving the cis isomer in the mother liquor. For example, a mixture of cis and trans isomers of 4-aminomethyl-cyclohexane carboxylic acid can be separated by recrystallization from water at temperatures below 21.5°C, which selectively crystallizes the trans isomer as a trihydrate. google.com
Selective Esterification: This method relies on the differential reactivity of the cis and trans isomers towards esterification. Under certain conditions, it is possible to selectively esterify the cis isomer while leaving the trans isomer as the free carboxylic acid. google.comgoogle.com This difference in reactivity can be attributed to the steric hindrance around the carboxylic acid group in the two isomers. Once the cis isomer is converted to its ester, the separation from the unreacted trans acid becomes straightforward, often through extraction or crystallization. A patent describes a process where a cis/trans mixture of N-Boc protected 4-aminocyclohexanecarboxylic acid is treated with bromomethane (B36050) in the presence of potassium carbonate in acetone. This selectively esterifies the cis isomer, allowing for the isolation of the pure trans acid. google.com
One-Pot Synthetic Methodologies from Cyclohexene (B86901) Derivatives
One-pot syntheses are highly desirable in chemical manufacturing as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A patented one-pot process for the preparation of trans-4-amino-l-cyclohexanecarboxylic acid derivatives with a trans ratio of more than 75% has been developed. google.comgoogle.com This process starts from a 4-aminobenzoic acid derivative and proceeds via catalytic hydrogenation under basic conditions. While this specific example does not start from a cyclohexene derivative, the principles of one-pot synthesis, including in-situ protection and subsequent stereoselective transformations, are applicable to the synthesis of this compound from cyclohexene precursors. The development of such a process from a cyclohexene derivative would likely involve a sequence of reactions such as hydroboration-oxidation to introduce the amino and carboxyl functionalities, followed by in-situ esterification and epimerization to enrich the trans isomer.
Integration of Amino Group Generation and Esterification
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For this compound, methodologies have been developed that integrate the formation of the amino group and the ester functionality in a single process.
A notable one-pot approach begins with 4-aminobenzoic acid derivatives. google.comgoogle.com This process involves the catalytic hydrogenation of the aromatic ring to form the cyclohexane core, followed by in-situ esterification. google.com A patented method describes the reaction of a 4-aminobenzoic acid derivative under basic conditions using a suitable catalyst and solvent. google.com This direct conversion is designed to produce a high ratio of the desired trans isomer in a single step. google.com
Another innovative one-pot strategy involves the reaction of cyclohexene substrates. Key features of this method include the in-situ generation of the amino group through a Hofmann rearrangement and concurrent esterification using methanol as a nucleophile. Such integrated processes streamline the synthetic sequence, avoiding the need for isolation and purification of the 4-aminocyclohexanecarboxylic acid intermediate before proceeding to the esterification step.
Stereochemical Control in One-Pot Syntheses
Achieving stereochemical control to favor the trans isomer is a critical challenge in the synthesis of this compound. In one-pot processes starting from 4-aminobenzoic acid, the choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, are crucial for influencing the stereochemical outcome. google.com One patented process reports achieving a trans isomer ratio of more than 75% directly from the one-pot reaction. google.comgoogle.com
In a different one-pot approach starting from cyclohexene derivatives, stereochemical control is reportedly influenced by the use of bulky counterions, such as tetrabutylammonium (B224687) bromide. This method can yield an initial product with a 75–82% content of the trans isomer, which can be further enriched through recrystallization.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound depends on a comparative analysis of factors such as yield, stereoselectivity, cost, and scalability.
Efficiency and Yield Considerations
Different synthetic strategies exhibit varying levels of efficiency and yield.
Direct Esterification: The esterification of pre-synthesized trans-4-aminocyclohexanecarboxylic acid is a straightforward method. Using thionyl chloride in methanol can result in yields as high as 96.1%. chemicalbook.com Another reported method, involving refluxing the acid with concentrated HCl in ethanol, achieved a 98% yield.
Catalytic Hydrogenation: This route, typically starting from an aromatic precursor like methyl 4-aminobenzoate, is a common industrial method.
Base-Mediated Epimerization: This is not a primary synthesis route but a method to improve isomeric purity. A mixture of cis and trans isomers is treated with a base to convert the less stable cis isomer into the desired trans isomer.
| Synthetic Method | Reported Yield | Reference |
|---|---|---|
| Direct Esterification (with HCl/Ethanol) | 98% | |
| Direct Esterification (with SOCl₂) | 96.1% | chemicalbook.com |
| One-Pot Synthesis (from p-Aminobenzoic acid) | 47% (overall yield) | google.com |
Stereoselectivity and Isomeric Purity Achievement
The synthesis of this compound places a high premium on achieving excellent stereoselectivity for the trans isomer.
Catalytic Hydrogenation: The hydrogenation of aromatic precursors often yields a mixture of cis and trans isomers. The final ratio is dependent on the catalyst, solvent, and reaction conditions.
Epimerization: To address the challenge of separating cis and trans isomers, base-mediated epimerization is a highly effective technique. By dissolving a cis/trans mixture in an alcohol solvent and heating it with a strong base like potassium tert-butoxide, the equilibrium is driven towards the more thermodynamically stable trans configuration. This process can achieve an enantiomeric purity of over 99% for the trans isomer after acidification and precipitation.
One-Pot Synthesis: Certain one-pot methods are designed to directly favor the trans isomer, achieving ratios of over 75% in the initial reaction product. google.comgoogle.com Subsequent purification, typically recrystallization, can enhance the purity of the trans isomer to greater than 95%. The improved crystallinity of trans isomers, particularly after N-protection, facilitates efficient purification. google.com
| Method/Step | Achieved Purity / Ratio | Key Strategy | Reference |
|---|---|---|---|
| One-Pot Synthesis | >75% trans-isomer (initial) | Direct stereochemical control | google.com |
| Recrystallization | >95% trans-isomer | Purification of one-pot product | |
| Base-Mediated Epimerization | >99% trans-isomer | Conversion of cis to trans |
Industrial Scalability and Process Feasibility
For industrial production, the feasibility and economics of a synthetic route are paramount.
Catalytic Hydrogenation: This method is generally scalable. However, processes that require high hydrogen pressure (e.g., around 150 bar) can be problematic for industrial-scale reactors and may not be suitable for multi-purpose plants. google.com Newer one-pot hydrogenation processes have been developed to operate at much lower pressures (e.g., under 15 bar or even 10 bar), making them significantly more attractive for industrial applications. google.comgoogle.com
Catalyst and Solvent Management: Industrial processes must consider the cost and handling of catalysts and solvents. The ability to recycle catalysts, such as Platinum on Carbon (Pt/C), can reduce costs by 18-22% per batch. Similarly, efficient solvent recovery systems, which can reclaim over 95% of solvents like methanol, are crucial for economic viability.
Process Optimization: Moving from batch to continuous processing can offer significant advantages. For instance, the use of oscillatory baffled reactors for continuous crystallization has been shown to improve yield by 12% compared to traditional batch systems. The direct, one-step synthesis of the trans isomer under mild conditions is a key goal, as it avoids the need for subsequent, and sometimes inefficient, epimerization steps. google.com
Reactivity and Chemical Transformations of Methyl 4 Aminocyclohexanecarboxylate
Reactions Involving the Amine Functional Group
The primary amine group in Methyl 4-aminocyclohexanecarboxylate is a nucleophilic center, making it susceptible to reactions with various electrophiles.
To prevent the amine group from participating in undesired side reactions during transformations at the ester functionality, it is often necessary to temporarily "protect" it. masterorganicchemistry.com Carbamates are a common and effective class of protecting groups for amines because they are easily installed, inert to many reaction conditions, and can be removed under specific, mild conditions. masterorganicchemistry.com
One of the most widely used protecting groups is the tert-butoxycarbonyl (Boc) group. The protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction converts the nucleophilic amine into a non-nucleophilic carbamate (B1207046). masterorganicchemistry.com The Boc group is stable under basic and nucleophilic conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the primary amine. masterorganicchemistry.com
Another common protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable to acidic conditions but can be cleaved by treatment with a mild base, such as piperidine. The choice between protecting groups like Boc and Fmoc allows for orthogonal protection strategies, where one can be removed without affecting the other. organic-chemistry.org
Table 1: Amine Protection and Deprotection Strategies
| Protecting Group | Reagent for Protection | General Conditions for Deprotection |
|---|---|---|
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid, HCl) |
The primary amine of this compound readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction forms a stable amide bond.
A specific example of this is N-phthaloylation. The reaction of this compound with phthalic anhydride (B1165640) or a derivative leads to the formation of Methyl-4-phthalimidocyclohexanecarboxylate. quickcompany.in This transformation not only serves as a protection strategy for the amine but also introduces a bulky phthalimide (B116566) group that can influence the stereochemistry of subsequent reactions. The phthaloyl group can be removed later via hydrazinolysis with hydrazine (B178648) (NH₂NH₂) to regenerate the free amine.
The amine group of this compound is acidic and will react with highly basic organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). libretexts.org This acid-base reaction would consume the organometallic reagent and deprotonate the amine, preventing the desired nucleophilic attack at the ester carbonyl. Therefore, for reactions involving organometallic reagents targeting the ester group, the amine must first be protected. masterorganicchemistry.com
The amine functionality of this compound can be further derivatized to prepare other types of amines or related nitrogen-containing compounds. For instance, the primary amine can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. An example involves the reaction with 4-chloro-3-nitrobenzenesulfonyl chloride in dichloromethane (B109758) (DCM) with triethylamine (B128534) as a base, which yields the corresponding sulfonamide derivative in high yield.
Reactions Involving the Ester Functional Group
The methyl ester group is an electrophilic site that can undergo nucleophilic acyl substitution.
The methyl ester of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-aminocyclohexanecarboxylic acid. This transformation can be accomplished under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis : Heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and an excess of water will hydrolyze the ester. chemguide.co.uk This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products. chemguide.co.uk
Base-Mediated Hydrolysis (Saponification) : A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction produces the carboxylate salt (e.g., sodium 4-aminocyclohexanecarboxylate) and methanol (B129727). Subsequent acidification of the reaction mixture with a strong acid will protonate the carboxylate to give the free carboxylic acid. chemguide.co.uk
Table 2: Conditions for Ester Hydrolysis
| Condition | Reagent | Product (after workup) | Key Feature |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, heat | 4-Aminocyclohexanecarboxylic acid | Reversible reaction chemguide.co.uk |
Ester Group Reduction
The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (4-aminocyclohexyl)methanol. This transformation is typically achieved using powerful reducing agents that can attack the carbonyl of the ester without affecting the amine functionality or the cyclohexane (B81311) ring. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under reflux conditions. This conversion is a fundamental step in synthesizing derivatives where a hydroxymethyl group is required instead of a methoxycarbonyl group.
The reduction preserves the stereochemistry of the cyclohexane ring, meaning the trans or cis configuration of the starting material is retained in the product. The resulting amino alcohol is a valuable bifunctional molecule for further synthetic applications.
| Reaction Data: Ester Group Reduction | |
| Starting Material | Methyl trans-4-aminocyclohexanecarboxylate |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Conditions | Reflux |
| Major Product | trans-(4-aminocyclohexyl)methanol |
| Typical Yield | ~75% |
Cyclohexane Ring Transformations
The saturated cyclohexane ring of this compound is generally stable, but it can undergo specific transformations under controlled conditions.
Oxidation Reactions
While the cyclohexane ring is relatively resistant to oxidation, targeted reactions can occur at specific positions. The carbon atom adjacent to the ester group (the α-carbon) can be oxidized to a ketone using strong chromium-based oxidants like the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). This reaction selectively transforms the C-H bond at the C1 position into a carbonyl group. Such oxidations must be carefully controlled to avoid cleavage of the ring or side reactions involving the amino group.
| Reaction Data: Cyclohexane Ring Oxidation | |
| Starting Material | Methyl trans-4-aminocyclohexanecarboxylate |
| Reagent | Jones Reagent (CrO₃/H₂SO₄/Acetone) |
| Conditions | 0–5°C |
| Target Site | α-carbon to the ester group |
| Major Product | Ketone derivatives |
| Typical Yield | 60–70% |
Reduction Reactions
The carbocyclic ring of this compound is fully saturated and, therefore, is generally inert to further reduction under standard catalytic hydrogenation conditions. The synthesis of this compound often involves the reduction of an aromatic precursor, such as p-aminobenzoic acid, where the benzene (B151609) ring is hydrogenated to form the cyclohexane ring. google.com However, once the saturated cyclohexane scaffold is formed, it does not typically undergo further reduction.
Substitution Reactions
Direct substitution reactions on the C-H bonds of the cyclohexane ring of this compound are not commonly reported. Such transformations on unactivated alkanes typically require harsh conditions, such as free-radical mechanisms, which can lead to a mixture of products and lack selectivity. Most substitution reactions involving this molecule occur at the nucleophilic primary amine, such as in acylation or sulfonamide formation.
Coupling Reactions
The functional groups of this compound allow it to participate in various cross-coupling reactions to form more complex molecules.
Chan-Lam Coupling Reaction
The primary amino group of this compound makes it a suitable substrate for the Chan-Lam coupling reaction. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction forms a carbon-nitrogen (C-N) bond between an amine and an aryl boronic acid. wikipedia.org It serves as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nrochemistry.com
The Chan-Lam coupling is notable for its mild reaction conditions; it can often be conducted at room temperature and is tolerant of air and moisture, simplifying the experimental setup. nrochemistry.comalfa-chemistry.com The general mechanism involves the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid. A subsequent reductive elimination from a key copper(III) intermediate forges the desired C-N bond and regenerates a copper(I) species, which is then reoxidized to complete the catalytic cycle. st-andrews.ac.uk This reaction allows for the synthesis of N-aryl derivatives of this compound, which are precursors to various biologically active compounds. st-andrews.ac.uk
| Reaction Data: Chan-Lam Coupling | |
| Reaction Type | Copper-Catalyzed Cross-Coupling |
| Substrates | This compound, Aryl boronic acid |
| Product | Methyl 4-(arylamino)cyclohexanecarboxylate |
| Catalyst | Typically Copper(II) acetate (B1210297) [Cu(OAc)₂] nrochemistry.com |
| Conditions | Mild; often room temperature and open to air wikipedia.orgalfa-chemistry.com |
| Key Bond Formed | Carbon-Nitrogen (C-N) |
Ugi Reaction
The Ugi reaction is a powerful four-component reaction (4-CR) that generates α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single synthetic step. wikipedia.orgnih.gov This reaction is celebrated for its high atom economy and its ability to rapidly generate molecular diversity. wikipedia.org In this context, this compound serves as the primary amine component.
The reaction mechanism begins with the formation of an imine from the condensation of this compound and an aldehyde. This imine is then protonated by the carboxylic acid to form an iminium ion. Nucleophilic attack by the isocyanide on the iminium ion, followed by the addition of the carboxylate anion, yields an intermediate that undergoes a Mumm rearrangement to produce the final, stable bis-amide product. wikipedia.org The entire sequence is typically rapid and irreversible, driven by the final rearrangement step. wikipedia.org
The participation of this compound in the Ugi reaction incorporates its cyclohexyl ester framework into a larger, peptide-like scaffold, making it a valuable tool in the synthesis of peptidomimetics and libraries of compounds for drug discovery.
Table 1: Representative Components in the Ugi Reaction with this compound
| Aldehyde | Isocyanide | Carboxylic Acid | Resulting Ugi Product Scaffold |
|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Acetic acid | N-(4-(methoxycarbonyl)cyclohexyl)-N-(tert-butylcarbamoyl)benzamide derivative |
| Isobutyraldehyde | Cyclohexyl isocyanide | Propionic acid | N-(4-(methoxycarbonyl)cyclohexyl)-N-(cyclohexylcarbamoyl)isobutyramide derivative |
Other Named Reactions and Advanced Synthetic Maneuvers
Beyond the Ugi reaction, the primary amine of this compound allows it to engage in several other named reactions, further highlighting its synthetic utility.
Hofmann Rearrangement in Derivative Synthesis
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, using bromine or a similar reagent in a basic solution. masterorganicchemistry.com While the Hofmann rearrangement can be used in one-pot syntheses to produce this compound itself from cyclohexene (B86901) precursors , it can also be conceptually applied to derivatives of the compound to achieve further molecular transformations.
For this to occur, the methyl ester group of this compound would first need to be converted into a primary amide. This can be achieved through aminolysis, for instance, by treating the ester with ammonia. The resulting compound, 4-aminocyclohexane-1-carboxamide, possesses two primary amine groups. Selective protection of the original amine at the 4-position would be necessary before subjecting the amide-derived amine to the Hofmann rearrangement. Upon treatment with Br₂ and NaOH, the carboxamide group would rearrange to an amine, yielding a cyclohexane-1,4-diamine (B98093) derivative after deprotection. This multi-step process demonstrates how the reactivity of both functional groups can be harnessed for complex syntheses.
Table 2: Conceptual Hofmann Rearrangement of a this compound Derivative
| Starting Derivative | Key Transformation Step | Intermediate Product | Final Product (after deprotection) |
|---|
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones. wikipedia.org It utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and, in some cases, the nitrogen source. wikipedia.orgalfa-chemistry.com When a primary amine like this compound is used, it reacts with a carbonyl compound to produce a more substituted secondary or tertiary amine. alfa-chemistry.com
The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the primary amine with the aldehyde or ketone. This intermediate is then reduced by a hydride transfer from formic acid or formate. alfa-chemistry.com The reaction typically requires high temperatures, often exceeding 120°C. wikipedia.org This method provides a direct route to N-alkylated or N-arylated derivatives of this compound.
Table 3: Leuckart-Wallach Reaction with this compound
| Carbonyl Compound | Reagents | Product |
|---|---|---|
| Acetone | Formic Acid (HCOOH) | Methyl 4-(isopropylamino)cyclohexanecarboxylate |
| Cyclohexanone | Ammonium Formate (HCOONH₄) | Methyl 4-(cyclohexylamino)cyclohexanecarboxylate |
Mannich Reaction
The Mannich reaction is a three-component condensation that involves an aldehyde (typically non-enolizable, like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound (such as a ketone). wikipedia.orgorganic-chemistry.org The final product is a β-amino-carbonyl compound, often referred to as a Mannich base. wikipedia.org
In this reaction, this compound acts as the amine component. It first reacts with the aldehyde to form an electrophilic iminium ion. This ion is then attacked by the enol form of the ketone, resulting in the formation of a new carbon-carbon bond and yielding the Mannich base. wikipedia.org This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group into a molecule.
Table 4: Mannich Reaction with this compound
| Aldehyde | Ketone | Product (Mannich Base) |
|---|---|---|
| Formaldehyde | Acetone | Methyl 4-((3-oxobutyl)amino)cyclohexanecarboxylate |
| Formaldehyde | Cyclopentanone | Methyl 4-((2-oxocyclopentyl)methylamino)cyclohexanecarboxylate |
Petasis Reaction
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxyaldehyde or glyoxylic acid), and a vinyl- or aryl-boronic acid. wikipedia.org This versatile reaction produces highly substituted amines, such as allylic amines or α-amino acids, under mild conditions. wikipedia.orgnih.gov
This compound can be employed as the amine nucleophile. The reaction mechanism is believed to involve the condensation of the amine and the carbonyl compound, followed by the formation of a tetracoordinate boron intermediate. researchgate.net An intramolecular transfer of the vinyl or aryl group from the boron atom to the iminium carbon forms the new C-C bond and yields the final product. researchgate.net The reaction is highly valued in drug discovery and combinatorial chemistry for its operational simplicity and tolerance of various functional groups. wikipedia.org
Table 5: Petasis Reaction with this compound
| Carbonyl Compound | Boronic Acid | Product Class |
|---|---|---|
| Glyoxylic acid | Vinylboronic acid | Unsaturated α-Amino Acid Derivative |
| Salicylaldehyde | Phenylboronic acid | α-Arylamino Alcohol Derivative |
Reactions with Specialized Acylation Reagents
The primary amine group of this compound readily undergoes acylation with a variety of reagents to form amides, sulfonamides, ureas, and carbamates. While standard acylation with acyl chlorides or anhydrides is common, reactions with more specialized reagents lead to derivatives with specific functionalities.
For instance, the reaction with sulfonyl chlorides, such as 4-chloro-3-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine, yields the corresponding sulfonamide derivative. This reaction is robust and typically proceeds in high yield. Other specialized reagents include isocyanates, which react to form substituted ureas, and chloroformates, which produce carbamates. These reactions are fundamental in modifying the properties of the parent molecule, for instance, in the synthesis of precursors for pharmaceuticals or specialty polymers.
Table 6: Acylation of this compound with Specialized Reagents
| Acylation Reagent | Reagent Class | Product Type |
|---|---|---|
| 4-Chloro-3-nitrobenzenesulfonyl chloride | Sulfonyl Chloride | Sulfonamide |
| Phenyl isocyanate | Isocyanate | Urea |
| Benzyl chloroformate | Chloroformate | Carbamate |
Applications of Methyl 4 Aminocyclohexanecarboxylate in Medicinal Chemistry
Role as a Synthetic Drug and Pharmaceutical Intermediate
In the landscape of pharmaceutical development and chemical research, Methyl 4-aminocyclohexanecarboxylate is widely recognized as a key intermediate. chemicalbook.comfishersci.canih.gov Its bifunctional nature allows it to participate in a variety of chemical reactions, serving as a foundational piece for constructing larger, more intricate molecular architectures.
A drug precursor is a chemical compound that partakes in a chemical reaction that results in the formation of another, often more complex, compound. this compound serves this role as a starting material in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov For instance, derivatives of the closely related trans-4-aminocyclohexanecarboxylic acid, for which the methyl ester is a protected form, are crucial starting compounds for certain dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of diabetes. Similarly, derivatives have been utilized in the synthesis of Janus Kinase (JAK) inhibitors, which are targeted therapies for inflammatory conditions.
Beyond its role as a precursor, this compound functions as a versatile building block. nih.gov This term emphasizes its role in contributing a specific structural motif—the 4-aminocyclohexane core—to a final molecule. This rigid, non-aromatic ring system is valuable in drug design for exploring three-dimensional space and optimizing how a drug molecule fits into its biological target. Its utility extends to the synthesis of a range of biologically active compounds beyond pharmaceuticals, including pesticides and specialized chiral ligands. nih.gov
| Compound Class | Therapeutic/Application Area | Role of the Scaffold | Reference |
|---|---|---|---|
| DPP-IV Inhibitors | Diabetes | Provides a core structure for inhibitor design. | |
| Janus Kinase (JAK) Inhibitors | Inflammatory Diseases | Serves as an intermediate in the synthesis pathway. | |
| Pesticides | Agrochemicals | Acts as a foundational chemical building block. | nih.gov |
| Chiral Ligands | Asymmetric Synthesis | Used to create catalysts for stereoselective reactions. | nih.gov |
Research into Therapeutic Properties and Derivatization for Drug Development
There is active investigation into the potential therapeutic applications of this compound itself and, more commonly, its derivatives. The process of derivatization, which involves chemically modifying the parent molecule, is a cornerstone of drug development. This strategy is employed to enhance potency, selectivity, and pharmacokinetic properties. Derivatives of this compound have shown promise in research targeting conditions such as diabetes and neurological disorders.
The central nervous system (CNS) relies on a complex balance of chemical messengers known as neurotransmitters to regulate everything from mood and cognition to movement. An imbalance in these neurotransmitter systems is often implicated in a wide range of neurological and psychiatric disorders. This compound has been specifically investigated for its potential role in modulating these crucial neurotransmitter systems.
Serotonin (B10506) is a key monoamine neurotransmitter that plays a significant role in regulating mood, sleep, appetite, and memory. Deficits in the serotonergic system are closely linked to neuropsychiatric conditions like depression and anxiety. Research has demonstrated that certain derivatives of this compound hydrochloride can enhance the release of serotonin in in vitro models. This finding suggests a potential avenue for the development of novel treatments for mood disorders based on this chemical scaffold.
Adenosine (B11128) receptors are a class of G protein-coupled receptors that are widely distributed in the body, including the brain, and are involved in various physiological processes. They are considered important targets for treating neurological disorders. While research into this compound's direct interaction with these receptors is ongoing, a close structural analog, Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, has been specifically utilized in adenosine receptor studies for neurological disorders. The primary difference between these compounds is the ester group (methyl vs. ethyl), which can subtly alter properties like lipophilicity and how the molecule interacts with biological targets. This use of a closely related analog underscores the relevance of the 4-aminocyclohexanecarboxylate core in designing molecules that target the central nervous system.
| Property | Methyl trans-4-Aminocyclohexanecarboxylate HCl | Ethyl trans-4-Aminocyclohexanecarboxylate HCl | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | C₉H₁₈ClNO₂ | |
| Molecular Weight | 193.67 g/mol | 207.70 g/mol | |
| Functional Group Variation | Methyl ester | Ethyl ester | |
| Potential Impact | Baseline properties | Increased hydrophobicity may alter membrane permeability and solubility. | |
| Noted Research Application | General pharmaceutical intermediate, neurotransmitter modulation studies. | Adenosine receptor studies for neurological disorders. |
Diabetes Treatment Research
The core structure of this compound has been identified as a valuable starting point for the synthesis of compounds aimed at managing type 2 diabetes. Research in this area has concentrated on developing molecules that can effectively modulate key enzymes involved in glucose metabolism.
Dipeptidyl Peptidase IV (DPP-IV) is a significant target in the treatment of type 2 diabetes. This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in stimulating insulin (B600854) secretion and regulating blood sugar levels. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. nih.govemanresearch.org
Analogs derived from Methyl trans-4-aminocyclohexanecarboxylate hydrochloride have been investigated for their potential to act as DPP-IV inhibitors. While specific data on the inhibitory concentrations (IC₅₀) of direct this compound derivatives are not extensively detailed in available literature, the broader class of 4-aminocyclohexylalanine derivatives has been successfully developed into potent and selective DPP-IV inhibitors. researchgate.net These studies demonstrate that the aminocyclohexanecarboxylate framework is a viable pharmacophore for engaging the active site of the DPP-IV enzyme. researchgate.net Optimization of this class of compounds has led to derivatives with improved pharmacokinetic exposure and efficacy in oral glucose tolerance tests in animal models. researchgate.net
Anti-inflammatory Effects
Currently, there is a lack of specific research data directly linking this compound or its immediate derivatives to anti-inflammatory activity.
Neuroprotective Potential
Direct research demonstrating the neuroprotective potential of this compound is not presently available in scientific literature.
Pain Management and Analgesic Effects
There is no direct scientific evidence to support the application of this compound in pain management or as an analgesic agent. However, research into structurally related compounds, such as 4-amino-4-arylcyclohexanones, has identified them as a novel class of analgesics, with some derivatives showing potency comparable to morphine. nih.gov
Antistaphylococcal Activity Research
Specific studies evaluating the antistaphylococcal properties of this compound have not been identified in the current body of scientific research.
Potential Anticonvulsant Agents
A significant area of investigation for derivatives of this compound is in the development of novel anticonvulsant agents. Research has shown that modifying the parent structure to create a class of compounds known as enaminones results in potent activity against seizures, particularly in the maximal electroshock seizure (MES) model, which is indicative of efficacy against generalized tonic-clonic seizures. nih.govnih.gov
One such derivative, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (ADD 196022), has been identified as a very potent anticonvulsant. nih.gov In oral administration studies in rats, this compound was found to be more potent than the established antiepileptic drug phenytoin. nih.gov Another related compound, methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate , also demonstrated significant anticonvulsant activity with a potentially safer profile. nih.gov
The mechanism of action for these enaminone derivatives is thought to involve the suppression of tetrodotoxin-sensitive sodium currents, which inhibits repetitive action potential firing in neurons. nih.govresearchgate.net Studies on the compound methyl 4-(4'-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate have shown it reversibly suppresses the firing rate of action potentials at therapeutically relevant concentrations. nih.govresearchgate.net This activity is a key characteristic of many established anticonvulsant drugs.
Table 1: Anticonvulsant Activity of this compound Derivatives in the MES Test
| Compound Name | Test Animal | Administration | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
|---|---|---|---|---|---|
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat | Oral | 5.79 | Phenytoin | 23.2 |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Mouse | Intraperitoneal | 26.2 | Phenytoin | 6.48 |
| Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Rat | Intraperitoneal | 4 | - | - |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
Antitumor Activity Research
The cyclohexane (B81311) ring, a core component of this compound, serves as a key scaffold in the development of novel antitumor agents. Research into platinum-based drugs, for instance, has demonstrated the potential of modifying this ring to enhance therapeutic efficacy. A notable example is the development of an oxaliplatin (B1677828) derivative, {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II). nih.gov
In preclinical studies using a murine leukemia model, this methyl-substituted analogue showed distinctly more effective antitumor activity in vivo compared to the parent drug, oxaliplatin. nih.gov The improved performance was not necessarily due to greater cytotoxicity in vitro, but rather a more favorable therapeutic index. The novel analogue exhibited lower toxicity, which permitted the administration of higher, more effective doses. This resulted in a greater increase in life span (>200% versus 152% for oxaliplatin) and a higher number of long-term survivors (5 out of 6 versus 2 out of 6 for oxaliplatin) in the animal model. nih.gov These findings underscore the therapeutic potential of utilizing substituted cyclohexane diamine ligands, derivable from scaffolds like this compound, in designing next-generation anticancer drugs with improved in vivo activity. nih.gov
Mechanism of Action Studies
The mechanism of action for compounds derived from this compound is diverse, reflecting the wide range of molecular targets with which they can be designed to interact. The parent compound primarily functions as a synthetic intermediate, with its biological effects being realized through the activity of its more complex derivatives.
Interaction with Molecular Targets (Enzymes, Receptors, Biomolecules)
Derivatives of the aminocyclohexane scaffold have been shown to interact with various molecular targets, including receptors in the central nervous system. For example, research into 4-aryl-4-aminocyclohexanones, a class of compounds structurally related to this compound, has identified potent narcotic antagonist activity. nih.gov Systematic modifications of the amino group in these derivatives revealed that the dimethylamino substituent conferred the most potent antagonist effects. nih.gov Further derivatization of these ketones led to the creation of potent analgesics, demonstrating that the aminocyclohexane core can be tailored to interact with specific receptor systems to achieve desired pharmacological effects. nih.gov
Modulation of Biochemical Pathways
The interaction of these derivatives with their molecular targets leads to the modulation of various biochemical pathways. For instance, the analgesic and narcotic antagonist activities of 4-aryl-4-aminocyclohexanone derivatives are indicative of their ability to interfere with opioid receptor signaling pathways. nih.gov By binding to these receptors, they can either block the action of endogenous opioids (antagonism) or mimic their effects (agonism), thereby modulating pain perception pathways.
Gene Expression Modulation Related to Metabolic Processes and Neurotransmitter Regulation
While direct studies on this compound's role in gene expression are limited, the broader fields of metabolism and neurotransmitter science provide a framework for potential mechanisms. Cellular metabolism and gene expression are intricately linked, with metabolic enzymes and their products capable of directly or indirectly modulating chromatin structure and the activity of histone-modifying enzymes. nih.gov Key metabolites can influence DNA and histone methylation, which are fundamental processes in epigenetic gene regulation. nih.gov
Furthermore, neurotransmitter systems are critical in regulating gene expression within the nervous system. The serotonin (5-HT) system, for example, is known to influence the expression of genes related to neurodevelopment and neurotransmission. nih.gov Dysregulation of neurotransmitter signaling can lead to widespread changes in gene expression and DNA methylation patterns in the brain. nih.gov Given that derivatives of the aminocyclohexane scaffold can interact with neurotransmitter systems, it is plausible that they could indirectly influence the expression of genes involved in neuronal function and related metabolic pathways. However, specific research connecting this compound derivatives to the modulation of gene expression remains an area for future investigation.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For derivatives of the cyclohexane scaffold, SAR studies have provided valuable insights into how specific structural modifications influence biological activity.
Research on amidrazone derivatives containing a cyclohex-1-ene ring has shed light on the structural requirements for antiproliferative activity. mdpi.com These studies have shown that the nature and position of substituents on the molecule are critical. For instance, a 2-pyridyl substituent at the R¹ position was found to be crucial for antiproliferative effects. mdpi.com Furthermore, the introduction of 4-nitrophenyl or 4-methylphenyl groups at the R² position could enhance this activity. mdpi.com These findings highlight how systematic structural variations of the cyclohexane ring and its substituents can be used to fine-tune the biological profile of a compound.
Table 1: SAR Insights for Cyclohexene (B86901) Amidrazone Derivatives
| Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|
| 2-pyridyl substituent at R¹ | Crucial for antiproliferative activity | mdpi.com |
| 4-nitrophenyl or 4-methylphenyl at R² | Enhances antiproliferative activity | mdpi.com |
| Double bond in cyclohexene ring | Enhances antiproliferative activity compared to saturated cyclohexane derivatives | mdpi.com |
| 4-CH₃-phenyl substituent at R² | Beneficial for enhancing antituberculosic and antibacterial activity | mdpi.com |
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the biological activity of a drug. mhmedical.com Chiral compounds can exist as enantiomers or diastereomers, which may exhibit significantly different pharmacological and toxicological profiles. wiley-vch.de
The importance of stereochemistry is evident in derivatives of this compound. In the case of the antitumor agent {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), the spatial orientation of the methyl group on the cyclohexane ring is critical. The derivative with the methyl group in an equatorial position (the (1R,2R,4R) isomer) was significantly more active in vivo than the analogous compound where the methyl group was in an axial position. nih.gov This demonstrates that even a subtle change in the 3D structure can have a profound impact on therapeutic efficacy.
This principle extends to other biologically active molecules. Studies on isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only isomers with a specific stereochemistry—(5S, αS)—displayed significant antiplasmodial activity. nih.govnih.gov This stereoselectivity was attributed to the molecule's uptake by a specific L-amino acid transport system. nih.govnih.gov This highlights that stereochemistry affects not only the interaction with the molecular target but also crucial pharmacokinetic processes like cellular transport. nih.govnih.gov
Influence of Functional Group Variation (e.g., Ethyl vs. Methyl Ester)
In drug design, subtle modifications to a molecule's functional groups can profoundly impact its physicochemical properties and, consequently, its biological activity. The substitution of the methyl ester in this compound with an ethyl ester is a classic example of such a variation. This change, while seemingly minor, alters key parameters that govern a drug's behavior.
The primary effect of replacing a methyl group (-CH₃) with an ethyl group (-CH₂CH₃) is an increase in lipophilicity, or "fat-likeness." This property is often quantified by the partition coefficient, LogP. A higher LogP value for the ethyl analog indicates a greater preference for a lipid environment over an aqueous one. This increased lipophilicity can enhance the molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, which can lead to improved absorption. However, this comes at the cost of reduced water solubility, which can be a disadvantage if aqueous formulation is required.
These modifications are leveraged by medicinal chemists to fine-tune the properties of a lead compound. For instance, Ethyl trans-4-aminocyclohexanecarboxylate is utilized in the synthesis of inhibitors of adenosine deaminase, highlighting its role in developing targeted therapies. chemicalbook.com The transformation of an acid group into an ester is a common strategy to alter the pharmacokinetic and pharmacological properties of drug candidates. mdpi.com
Below is a comparative table of the methyl and ethyl esters of trans-4-aminocyclohexanecarboxylate.
| Property | Methyl trans-4-aminocyclohexanecarboxylate HCl | Ethyl trans-4-aminocyclohexanecarboxylate HCl | Impact of Variation |
|---|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | C₉H₁₈ClNO₂ | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 193.67 g/mol nih.gov | ~207.7 g/mol | Increased molecular mass. |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity may enhance membrane permeability. |
| Water Solubility | Higher | Lower | Reduced solubility can affect formulation and bioavailability. |
Design of Conformationally Constrained Analogs
The concept of conformational constraint is a powerful strategy in drug design used to increase a molecule's potency, selectivity, and metabolic stability. Flexible molecules can adopt numerous shapes (conformations), only one of which may be optimal for binding to a biological target. By designing more rigid analogs, chemists can "lock" the molecule into its bioactive conformation, reducing the entropic penalty of binding and improving its affinity for the target.
The 4-aminocyclohexanecarboxylate scaffold is inherently a conformationally restricted building block. The cyclohexane ring is not planar and its stereoisomers—cis and trans—hold the amino and carboxylate groups in distinct and fixed spatial orientations. The trans isomer, in particular, is a crucial intermediate in the synthesis of various pharmacologically active compounds because it presents its functional groups in a defined diequatorial orientation that can effectively match the binding sites of enzymes or receptors. google.com
This principle has been successfully applied in the development of several classes of drugs:
Janus Kinase (JAK) Inhibitors: The trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid derivative is a key intermediate in the synthesis of JAK inhibitors. google.compatsnap.com These drugs are used to treat inflammatory conditions like rheumatoid arthritis. wikipedia.org The rigid cyclohexane ring helps to correctly orient the pharmacophore elements for optimal interaction with the ATP-binding site of the JAK enzyme.
Opioid Analogs: Researchers have used both cis- and trans-4-aminocyclohexanecarboxylic acid to create conformationally constrained analogs of Dynorphin (B1627789) A, an opioid peptide. nih.govacs.org By replacing a flexible glycine-glycine segment of the peptide with the rigid cyclohexane structure, they were able to probe the conformational requirements for binding to kappa opioid receptors. nih.govacs.org
The defined stereochemistry of the 4-aminocyclohexanecarboxylate core is thus a valuable tool for translating the flexible structures of peptides or other lead compounds into more drug-like small molecules with improved properties.
Pharmacokinetic Investigations (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetics is the study of the movement of drugs within the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov While detailed ADME studies for this compound itself are not extensively published, as it is primarily a synthetic intermediate, its expected pharmacokinetic profile can be inferred from its structure.
Absorption: The hydrochloride salt of this compound is expected to be water-soluble, which would facilitate its absorption from the gastrointestinal tract if administered orally. Small molecules with good water solubility are generally absorbed relatively quickly. nih.gov As discussed previously, converting the methyl ester to a more lipophilic ethyl ester could further modify this absorption profile.
Distribution: Once absorbed into the systemic circulation, the compound would be distributed throughout the body's tissues. Its ability to cross cellular barriers to reach target sites would depend on its balance of lipophilicity and hydrophilicity.
Metabolism: It is anticipated that the primary site of metabolism for this compound would be the liver. nih.gov The ester functional group is susceptible to hydrolysis by esterase enzymes, which would cleave it to form 4-aminocyclohexanecarboxylic acid and methanol (B129727). This metabolic conversion is a common pathway for ester-containing drugs. nih.gov
Excretion: The resulting carboxylic acid metabolite, being more polar, would be readily eliminated from the body, primarily through the kidneys via urine. nih.gov The unchanged parent compound may also be excreted renally.
The general ADME profile for a small, water-soluble amino acid ester like this compound is summarized in the table below.
| Pharmacokinetic Parameter | Expected Profile for this compound |
|---|---|
| Absorption | Expected to be readily absorbed, particularly as the water-soluble hydrochloride salt. |
| Distribution | Likely distributed to various tissues following absorption into the bloodstream. |
| Metabolism | Primarily metabolized in the liver via hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Excretion | The parent compound and its more polar metabolite are expected to be excreted primarily via the kidneys in urine. |
Role of Methyl 4 Aminocyclohexanecarboxylate As an Organic Building Block
Synthesis of Complex Organic Molecules
As a synthetic intermediate, Methyl 4-aminocyclohexanecarboxylate is widely utilized in pharmaceutical and chemical research for the synthesis of more complex molecules. fishersci.cachemicalbook.com Its dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic entry point to a wide range of molecular architectures. Researchers employ this compound to create biologically active molecules such as drugs and pesticides. For instance, derivatives of 4-aminocyclohexanecarboxylic acid have been incorporated into Janus Kinase (JAK) inhibitors and analogs of the neuropeptide dynorphin (B1627789) A. googleapis.comgoogle.com The rigid cyclohexane (B81311) scaffold is a key feature, allowing for the precise spatial positioning of functional groups, which is often critical for biological activity.
Facilitation of Reaction Sequences (e.g., Oxidation, Reduction, Substitution)
The chemical utility of this compound stems from the distinct reactivity of its amino and ester functional groups, which facilitates a variety of reaction sequences. This allows it to be a versatile component in multi-step syntheses involving oxidation, reduction, and substitution reactions. lardbucket.orgmonash.edu
The primary amine group is nucleophilic and can readily participate in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Boc Protection: The amino group can be protected, for example with a tert-butoxycarbonyl (Boc) group, to allow for selective reaction at the ester functionality. google.com
The methyl ester group is electrophilic at the carbonyl carbon and can undergo:
Hydrolysis: Conversion to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis is typically faster due to the direct nucleophilic attack of the hydroxide (B78521) ion.
Reduction: Transformation into a primary alcohol using reducing agents like lithium aluminum hydride.
Amidation: Reaction with amines to form amides, often at elevated temperatures.
This differential reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent transformations, a cornerstone of modern synthetic strategy.
| Reaction Type | Reagent/Condition | Functional Group Involved | Product |
| Hydrolysis (Acidic) | 6M HCl, Reflux | Ester | 4-Aminocyclohexanecarboxylic acid |
| Hydrolysis (Basic) | 2M NaOH, RT | Ester | Sodium 4-aminocyclohexanecarboxylate |
| Acylation | Acyl Chloride (RCOCl), Pyridine | Amine | N-acyl-methyl 4-aminocyclohexanecarboxylate |
| Esterification (synthesis) | Methanol (B129727), SOCl₂ | Carboxylic Acid (from precursor) | This compound |
Table 1: This interactive table summarizes key reactions involving this compound and its parent acid, showcasing its synthetic versatility. chemicalbook.com
Applications in Specialty Chemical and Material Production
The structural characteristics of this compound make it a valuable monomer or additive in the production of specialty chemicals and materials. Its rigid cyclohexane core can impart thermal stability and mechanical strength to polymers. When incorporated into polyamides or polyesters, the 1,4-substituted cyclohexane ring introduces a non-linear, rigid segment into the polymer backbone, influencing properties such as the glass transition temperature and crystallinity. These characteristics are desirable in the manufacturing of high-performance fibers, engineering plastics, and other advanced materials.
Integration into Supramolecular Structures
The defined geometry of the cyclohexane ring is leveraged in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. rsc.org The trans isomer, in particular, provides a linear and rigid element that can direct the formation of highly organized assemblies.
4-Aminocyclohexanecarboxylic acid, readily obtained from the hydrolysis of its methyl ester, serves as a non-natural δ-amino acid in the synthesis of novel cyclic peptides. researchgate.net These cyclic peptides, composed of alternating natural α-amino acids and the rigid cyclohexane-based amino acid, can self-assemble through intermolecular hydrogen bonds. researchgate.netnih.gov This assembly process leads to the formation of well-defined peptide nanotubes, which are hollow, cylindrical structures with potential applications in areas like synthetic transmembrane channels and drug delivery systems. researchgate.netrsc.org The methyl ester form of the molecule is a crucial intermediate in the solid-phase peptide synthesis of these structures, where the ester protects the carboxylic acid from participating in unwanted reactions during peptide chain elongation. nih.govresearchgate.net
In the context of self-assembly, 4-aminocyclohexanecarboxylic acid is described as a "rigid stretcher building block". researchgate.net Unlike the flexible alkyl chains of common amino acids like 6-aminohexanoic acid, the cyclohexane ring has a conformationally restricted structure. This rigidity is essential for creating predictable and stable supramolecular architectures. researchgate.net It forces the self-assembling units to adopt a specific orientation, leading to the formation of robust nanotubes with large, well-defined diameters and hydrophobic pores. researchgate.net This principle of using rigid building blocks is a key strategy in designing complex, functional nanomaterials. rsc.org
| Building Block | Key Structural Feature | Resulting Supramolecular Structure | Potential Application |
| 4-Aminocyclohexanecarboxylic acid | Rigid cyclohexane ring | Cyclic peptide nanotubes | Transmembrane channels, Nanomaterials |
| Peptide-based building blocks | Disulfide bonds | Mechanically interlocked peptides (MIPs) | Molecular machines, Biomaterials |
Table 2: This interactive table highlights the use of rigid building blocks like 4-aminocyclohexanecarboxylic acid in the formation of complex supramolecular structures. researchgate.netnih.gov
Precursor to Other Cyclohexane Derivatives (e.g., trans-4-(Aminomethyl)cyclohexanecarboxylic acid, Tranexamic acid)
This compound serves as a structural template and potential precursor for other important cyclohexane derivatives, most notably Tranexamic acid. Tranexamic acid is an antifibrinolytic agent widely used in medicine. nih.gov Its chemical structure is trans-4-(aminomethyl)cyclohexanecarboxylic acid.
While industrial syntheses of Tranexamic acid may start from different materials like ethyl 4-oxocyclohexane-1-carboxylate or dimethyl 1,4-cyclohexanedicarboxylate, the conversion from a 4-aminocyclohexanecarboxylate structure is conceptually straightforward, involving standard functional group transformations. researchgate.net The synthesis would require the reduction of the methyl ester group to a hydroxymethyl group (-CH₂OH), followed by conversion of the hydroxyl to an amino group. Simultaneously, the original amino group would need to be appropriately protected and later deprotected. The core cyclohexane scaffold with the 1,4-trans stereochemistry, present in the starting material, is retained in the final product.
| Compound | Molecular Formula | Key Functional Groups | Primary Use |
| This compound | C₈H₁₅NO₂ | Amino (-NH₂), Methyl Ester (-COOCH₃) | Organic building block |
| Tranexamic acid | C₈H₁₅NO₂ | Aminomethyl (-CH₂NH₂), Carboxylic Acid (-COOH) | Antifibrinolytic agent |
Table 3: This interactive table compares the structures of this compound and its important derivative, Tranexamic acid. nih.gov
Advanced Research Topics and Future Directions
Stereoisomer-Specific Research and Chiral Synthesis
The biological activity and chemical reactivity of Methyl 4-aminocyclohexanecarboxylate derivatives are often highly dependent on their stereochemistry. The distinction between the cis and trans isomers is critical, as their different spatial arrangements can lead to vastly different interactions with biological targets like enzymes and receptors. Research in this area focuses on isolating and studying the individual isomers to understand their unique properties. For instance, studies on related psychoactive compounds have shown that different stereoisomers can have dramatically different potencies and effects on dopamine (B1211576) neurons. nih.gov
A significant challenge and area of research is the development of chiral synthesis and separation methods to obtain stereochemically pure forms of the compound. The synthesis of the trans-isomer has historically been a challenge, as many synthetic routes starting from benzene (B151609) derivatives tend to yield the cis-isomer. google.com Advanced synthetic strategies are being explored to control the stereochemical outcome of the reaction.
Key research approaches include:
Stereoselective Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another.
Isomer Separation: Using techniques like HPLC with chiral columns (e.g., Chiralpak IA) to separate mixtures of cis and trans isomers.
Epimerization: Developing base-mediated methods to convert the thermodynamically less stable cis-isomer into the more stable trans-isomer, often a key step in purification.
The table below highlights the importance of stereoisomerism by comparing the two primary isomers.
| Feature | cis-Isomer | trans-Isomer | Significance in Research |
| IUPAC Name | methyl cis-4-aminocyclohexane-1-carboxylate | methyl trans-4-aminocyclohexane-1-carboxylate | The geometric arrangement dictates molecular shape and reactivity. |
| CAS Number | 61367-16-6 synblock.com | 61367-07-5 bldpharm.com | Unique identifiers are crucial for tracking research on specific isomers. |
| Thermodynamic Stability | Less stable | More stable | The trans-isomer is often the thermodynamically favored product, which can be exploited in synthesis through epimerization. |
| Biological Activity | Potentially different from trans | Often exhibits distinct biological activity due to specific receptor fit. | Stereospecificity is key in drug design, as only one isomer may be active or one may have adverse effects. |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for understanding the properties and reactivity of this compound at a molecular level, complementing experimental research.
Molecular Conformations and Conformational Analysis
The cyclohexane (B81311) ring of this compound is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. In this conformation, the amino and methyl carboxylate substituents can occupy either axial or equatorial positions. Due to steric hindrance, the bulky substituents preferentially occupy the equatorial position to maximize stability.
Prediction of Spectroscopic Properties (e.g., Circular Dichroism)
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For chiral molecules, predicting spectroscopic properties like circular dichroism (CD) is particularly valuable. While this compound itself is not chiral, its derivatives often are. Computational models can predict the CD spectra of these chiral derivatives, which helps in determining their absolute configuration—an essential aspect of stereoisomer-specific research. Other spectroscopic methods like NMR are also used to confirm stereochemistry, and computational predictions can aid in the interpretation of these complex spectra.
Reaction Pathway Analysis through Theoretical Calculations
Computational chemistry allows for the detailed investigation of reaction mechanisms. Theoretical calculations can be used to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. This is particularly useful for optimizing synthetic routes. For example, calculations could be employed to study the base-mediated epimerization of the cis-isomer to the trans-isomer, helping to identify the most efficient catalyst and reaction conditions by modeling the reaction pathway and its energy barriers.
Development of Novel Derivatives with Enhanced Bioactivity
This compound is a valuable scaffold for medicinal chemistry and the development of new therapeutic agents. Its structure allows for modification at both the amino and ester functional groups to create a library of new derivatives with potentially enhanced biological activity.
Research in this area has led to the synthesis of derivatives with a wide range of potential applications:
Neurotransmitter Modulation: Derivatives have been investigated for their ability to enhance serotonin (B10506) release, suggesting potential uses in treating mood disorders.
Diabetes Treatment: Certain analogs have shown inhibitory effects on the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target in the management of type 2 diabetes.
Analgesics: Related structures, such as 4-aryl-4-aminocyclohexanones, have been developed into potent analgesics and narcotic antagonists. nih.gov
Pesticidal Activities: By incorporating the 4-methylumbelliferone (B1674119) scaffold, novel amide derivatives have been synthesized and shown to have strong acaricidal, herbicidal, and antifungal properties. mdpi.com
Anticancer Agents: Novel 4-hydroxyquinazoline (B93491) derivatives have been designed and synthesized to enhance sensitivity in cancer cells that are resistant to certain therapies. mdpi.com
The table below summarizes examples of derivative classes and their bioactivities.
| Derivative Class | Structural Modification | Resulting Bioactivity | Reference |
| Serotonin Modulators | N-acylation/alkylation | Enhanced serotonin release | |
| DPP-IV Inhibitors | Modification of amino and ester groups | Inhibition of DPP-IV enzyme | |
| Analgesics | Conversion to 4-aryl-4-aminocyclohexanones | Potent pain relief and narcotic antagonism | nih.gov |
| Pesticides | Amide formation with coumarin (B35378) scaffolds | Acaricidal, herbicidal, antifungal | mdpi.com |
Exploration of New Catalytic Systems for Sustainable Synthesis
The synthesis of this compound and its derivatives traditionally involves methods that may not align with the principles of green chemistry. A significant future direction is the exploration of novel catalytic systems that offer more sustainable, efficient, and environmentally friendly synthetic routes. dokumen.pub
Key areas of focus include:
Heterogeneous Catalysts: The use of catalysts like rhodium on carbon (Rh/C) for the hydrogenation of aminobenzoic acid is an established method. google.com Future research aims to develop more robust and recyclable heterogeneous catalysts to simplify product purification and reduce waste.
One-Pot Reactions: Developing one-pot methodologies that combine multiple synthetic steps into a single process can significantly improve efficiency, reduce solvent usage, and minimize waste generation. nih.gov
Magnetically Recoverable Catalysts: Designing catalysts based on magnetic nanoparticles offers a highly innovative approach to sustainability. These catalysts can be easily removed from the reaction mixture using an external magnet, allowing for simple recovery and reuse over multiple cycles, which reduces operational costs and environmental impact. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts.
The goal of this research is to develop processes that are not only high-yielding but also have a low environmental factor (E-factor), minimizing waste per kilogram of product. dokumen.pub The adoption of green synthesis principles, such as using alternative solvents and energy sources like microwaves or ultrasound, is also a key aspect of modernizing the production of this important chemical intermediate. dokumen.pubbcrec.id
Applications in Advanced Materials Science
This compound serves as a crucial bifunctional monomer in the synthesis of advanced polymers. Its rigid, non-aromatic cyclic structure, combined with the reactive amine and carboxylate functionalities, allows for its incorporation into polymer backbones, imparting unique properties to the resulting materials. The stereochemistry of the cyclohexane ring, specifically the use of the trans-isomer, is pivotal in achieving materials with high degrees of order and superior performance characteristics.
High-Performance Polyamides
This compound, or its parent acid, is a valuable monomer for creating specialized polyamides. By undergoing polycondensation reactions, it can be polymerized with dicarboxylic acids or diacyl chlorides, or it can be homopolymerized to form a polyamide known as nylon 7 (if derived from the 7-carbon aminocarboxylic acid). The incorporation of the cycloaliphatic ring structure into the polymer chain disrupts the extensive hydrogen bonding typically seen in linear aliphatic polyamides like nylon 6 or nylon 6,6. This structural modification leads to several desirable changes in material properties.
The rigid cyclohexane unit enhances the polymer's thermal stability, resulting in a higher glass transition temperature (Tg) and melting temperature (Tm). This makes these polyamides suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, the bulky cyclic group increases the free volume within the polymer matrix, which can reduce moisture absorption compared to conventional nylons. Reduced water uptake is critical for maintaining consistent mechanical properties and dimensional stability in varying humidity environments.
Research on copolymers incorporating similar cycloaliphatic monomers, such as 4-aminomethylcyclohexane carboxylic acid, has demonstrated significant alterations in the crystalline structure of polyamides. researchgate.net The presence of the cyclohexane ring can force the polymer chains into different packing arrangements, affecting properties like stiffness, tensile strength, and optical clarity. researchgate.net While specific data for a homopolymer of this compound is not extensively detailed in publicly available literature, the expected properties based on polymer structure-property relationships would be as follows:
Table 1: Expected Properties of Polyamides Incorporating 4-Aminocyclohexanecarboxylate Units
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increased | Rigid cyclohexane backbone restricts chain mobility. |
| Melting Temperature (Tm) | High | Symmetrical structure of the trans-isomer allows for orderly chain packing. |
| Moisture Absorption | Reduced | The hydrophobic nature of the cycloaliphatic ring lowers affinity for water. |
| Mechanical Strength | High | The rigid cyclic structure enhances stiffness and load-bearing capacity. |
| Solubility | Potentially altered | The unique structure may allow for solubility in a wider range of organic solvents. |
| Optical Clarity | Potentially high | Disruption of crystallinity can lead to amorphous polymers with higher transparency. |
Liquid Crystalline Polymers (LCPs)
The rigid, rod-like geometry of trans-Methyl 4-aminocyclohexanecarboxylate makes it an excellent candidate for inclusion as a mesogenic unit in thermotropic liquid crystal polymers. LCPs are a class of high-performance materials known for their exceptional mechanical strength, high-temperature resistance, chemical inertness, and low melt viscosity, which allows for the molding of complex, thin-walled parts. europlas.com.vnwikipedia.org
The synthesis of LCPs often involves the polymerization of rigid aromatic or cycloaliphatic monomers. europlas.com.vnarborpharmchem.com The incorporation of the 4-aminocyclohexanecarboxylate moiety can contribute to the formation of the ordered, liquid crystalline phase upon melting. In such polymers, the cyclohexane ring acts as a rigid spacer, promoting the linear alignment of polymer chains. This molecular ordering in the melt phase leads to self-reinforcing properties in the solid state, resulting in materials with very high tensile strength and modulus.
Different derivatives of cyclohexanecarboxylic acid are well-established building blocks for liquid crystals. By functionalizing this compound and copolymerizing it with other mesogenic monomers, a wide range of LCPs can be designed with tailored transition temperatures and performance profiles.
Table 2: Research Findings on Cycloaliphatic Monomers in High-Performance Polymers
| Monomer System | Polymer Type | Key Research Finding | Reference |
|---|---|---|---|
| 4-aminomethylcyclohexane carboxylic acid with Polyamide 6 | Copolyamide | Insertion of the cyclic monomer induces crystallization into the γ form and creates a shorter helical pitch, altering mechanical and moisture response. | researchgate.net |
| Various Aromatic Diamines and Dicarboxylic Acids with Cyclohexane units | Polyamides | Introduction of a cyclohexane structure into the polymer backbone resulted in high glass transition temperatures (188-240°C) and good thermal stability. | researchgate.net |
These findings from related structures underscore the significant potential of this compound as a monomer for creating the next generation of advanced engineering plastics with enhanced thermal and mechanical performance. Future research will likely focus on the synthesis and characterization of novel homopolymers and copolymers derived from this versatile cycloaliphatic building block.
Q & A
Q. What are the common synthetic routes for Methyl 4-aminocyclohexanecarboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is typically synthesized via esterification of 4-aminocyclohexanecarboxylic acid using methanol under acidic catalysis. Optimization involves controlling temperature (e.g., reflux in methanol with H₂SO₄) and reaction time to maximize esterification efficiency. Alternatively, catalytic hydrogenation of nitro or cyano precursors (e.g., Methyl 4-nitrocyclohexanecarboxylate) using palladium on carbon (Pd/C) under H₂ can yield the amino derivative. Stereochemical control (cis/trans isomerism) requires careful selection of starting materials or chiral catalysts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester and amino group positions, with cyclohexane ring protons showing distinct splitting patterns depending on isomerism (cis vs. trans) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) separates cis/trans isomers, leveraging differences in polarity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₁₅NO₂, MW 157.21) and fragmentation patterns .
Q. How does the cis/trans isomerism of this compound impact its physicochemical properties?
- Methodological Answer : Cis isomers exhibit higher polarity due to the axial amino and ester groups, leading to lower solubility in nonpolar solvents compared to trans isomers. This is confirmed by comparative HPLC retention times and melting point data. For example, trans-Methyl 4-aminocyclohexanecarboxylate (CAS 62456-15-9) has a reported purity >98% (GC) and distinct solubility in ethanol .
Advanced Research Questions
Q. What strategies resolve contradictions in reported kinetic stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ pH-controlled degradation assays (e.g., 0.1 M HCl/NaOH at 25–40°C) with HPLC monitoring. Conflicting data may arise from differences in isomer ratios or trace impurities. For instance, trans isomers are more stable in acidic conditions due to reduced steric strain, while cis isomers degrade faster. Cross-validation using NMR and LC-MS can identify degradation byproducts .
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The cyclohexane ring’s steric bulk restricts nucleophile access to the ester carbonyl, favoring reactions with small nucleophiles (e.g., NH₃ over bulky amines). Electronic effects from the electron-withdrawing ester group enhance electrophilicity, enabling amidation under mild conditions. Computational modeling (DFT) can predict reaction pathways, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .
Q. What role does this compound play in peptide mimetic design, and how is its conformational flexibility exploited?
- Methodological Answer : The compound serves as a rigid scaffold in peptidomimetics, mimicking peptide backbones while resisting enzymatic degradation. Its cyclohexane ring enforces specific dihedral angles, studied via X-ray crystallography (e.g., bond angles C1-C6-C5 = 120.85° in related esters) . Conformational analysis using NOESY NMR reveals preferred chair conformations, critical for binding affinity in receptor-ligand studies .
Data Contradiction and Validation
Q. How can discrepancies in reported solubility and logP values for this compound be reconciled?
- Methodological Answer : Variations arise from isomer-specific behavior and measurement protocols. For example, logP (octanol-water) for trans isomers is ~1.16 (predicted via PubChem), while cis isomers may deviate due to hydrogen bonding. Experimental validation using shake-flask assays with UV quantification ensures accuracy. Conflicting boiling points (e.g., 236.4°C vs. lower values in other studies) require standardization via differential scanning calorimetry (DSC) .
Application-Oriented Questions
Q. What methodologies enable the use of this compound in enantioselective catalysis?
- Methodological Answer : Chiral derivatives (e.g., (1r,4r)-Methyl 4-formylcyclohexanecarboxylate) act as ligands in asymmetric catalysis. Coordination studies via FT-IR and X-ray crystallography reveal metal-binding sites. Catalytic efficiency in hydrogenation reactions is quantified using turnover numbers (TON) and enantiomeric excess (ee) via chiral GC .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
